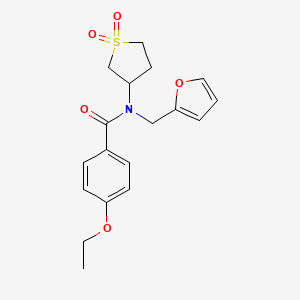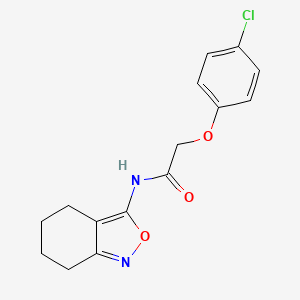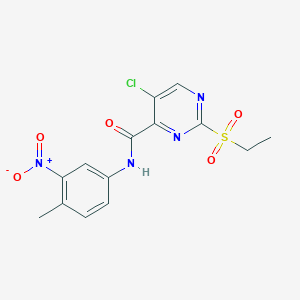![molecular formula C22H33N3O B11413473 N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11413473.png)
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. For example, ortho-phenylenediamine can react with pentanal to form 1-pentyl-1H-benzimidazole.
Alkylation: The benzimidazole derivative is then alkylated with a suitable alkyl halide, such as 3-bromopropylcyclohexanecarboxamide, under basic conditions to introduce the propyl and cyclohexanecarboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with cellular targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-pentyl-1H-benzimidazole: A simpler benzimidazole derivative with similar core structure.
3-bromopropylcyclohexanecarboxamide: An alkylating agent used in the synthesis of the target compound.
N-(1-pentyl-1H-benzimidazol-2-yl)acetamide: A structurally related compound with different alkyl side chains.
Uniqueness
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific combination of the benzimidazole core with the cyclohexanecarboxamide group. This structural feature may enhance its biological activity and specificity compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C22H33N3O |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H33N3O/c1-2-3-9-17-25-20-14-8-7-13-19(20)24-21(25)15-10-16-23-22(26)18-11-5-4-6-12-18/h7-8,13-14,18H,2-6,9-12,15-17H2,1H3,(H,23,26) |
Clave InChI |
LWYRFFABVZRTIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413393.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)

![3-(furan-2-ylmethyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11413423.png)

![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11413434.png)
![2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B11413437.png)
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![N-(4-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413446.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)

![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)
